Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
The G protein-coupled receptors GPR109A and GPR109B are recognized to be receptors for hydroxy-carboxylic acid (HCA) metabolites, are abundant in adipocytes, and are relevant to atherosclerosis and dyslipidemia. IPBT-5CA is a selective agonist of GPR109B (HCA3; EC50 = 400 nM). It displays no activity at GPR109A (HCA2). IBC-293 inhibits forskolin-stimulated cAMP release in Chinese hamster ovary cells stably expressing GPR109B (EC50 = 54 nM) but not in cells expressing GPR109A. This is accompanied by a rapid and transient increase in intracellular calcium and activation of ERK1/2 through a pertussis toxin-sensitive Gi signaling pathway. IBC 293 is a highly selective agonist for GPR109B (HM74), human orphan G-protein-coupled receptor expressed in adipocytes. IBC 293 is selective for GPR109B over niacin receptor GPR109A (HM74A).
Iberdomide is a modulator of cereblon, a substrate receptor in the CRL4 ubiquitin ligase complex, that has an IC50 value of 60 nM in a competitive TR-FRET assay. In the same assay, it has a higher affinity for cereblon than the related modulators lenalidomide ( IC50 = 1,500 nM) and pomalidomide ( IC50 = 1,200 nM). Iberdomide also has a greater potency for degrading the CRL4 complex substrates Ikaros and Aiolos (EC50s = 1 and 0.5 nM) but has no degradative activity for GSPT1 or CK1α. Iberdomide, also known as CC-220, is potentially for the treatment of systemic lupus erythematosus. Iberdomide significantly reduced Ikaros and Aiolos protein levels in B cells, T cells and monocytes. In SLE PBMC cultures, iberdomide inhibited anti-dsDNA and anti-phospholipid autoantibody production (IC50 ≈10 nM).
GSI-136 is a γ-Secretase Inhibitor. GSI-136 was developed by Wyeth (now a subsidiary of Pfizer) for AD treatment and evaluated in phase I clinical trials to determine its safety and tolerability in healthy subjects. The evaluation of this drug has been extended to other diseases. However, no information about the outcomes of the trials is presently available.
GSK-1034702 is a potent M1 receptor allosteric agonist. GSK-1034702, a selective M(1) receptor allosteric agonist, may have therapeutic benefits in disorders of impaired learning including Alzheimer's disease.